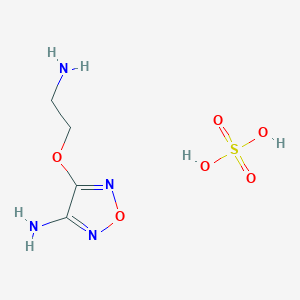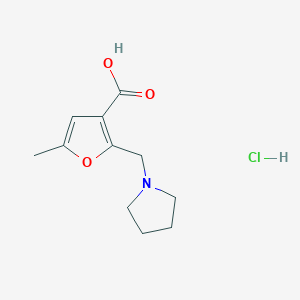
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline is a complex organic compound characterized by the presence of both piperazine and piperidine rings. These structures are often found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives with 4-methylpiperazine and 4-methylpiperidine under controlled conditions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting it to simpler amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in studying receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine and piperidine derivatives. What sets 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline apart is its unique combination of both rings, which can result in distinct biological activities and chemical properties. Some similar compounds are:
- 4-(4-Methylpiperazin-1-yl)aniline
- 2-(4-Methylpiperidin-1-yl)aniline
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-14-5-7-21(8-6-14)17-13-15(3-4-16(17)18)20-11-9-19(2)10-12-20/h3-4,13-14H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRZBHINVOJEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670659 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-88-3 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1389478.png)



![N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline](/img/structure/B1389485.png)
![2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389486.png)
![N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline](/img/structure/B1389488.png)
![3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389490.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389491.png)
![3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389492.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)


![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)
